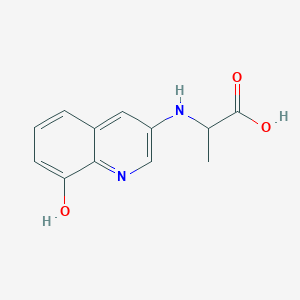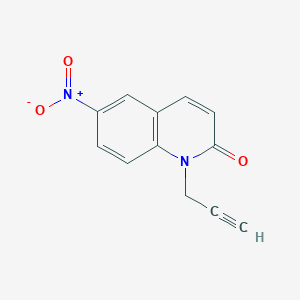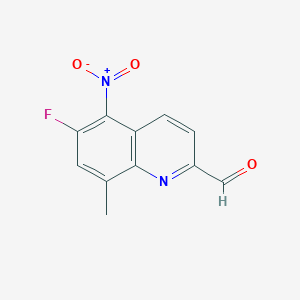
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two chlorine atoms and a cyclopropylethyl group attached to a pyrazinone ring, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one typically involves the reaction of cyclopropylamine with 2,3-dichloropyrazine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at ambient temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Phenoxypyrazine-2-carboxamide: Known for its potent TGR5 agonist activity.
2-Phenoxy-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: Studied as a JAK3 kinase inhibitor.
Uniqueness
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one is unique due to its specific structural features, such as the presence of two chlorine atoms and a cyclopropylethyl group
Properties
Molecular Formula |
C9H10Cl2N2O |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
3,5-dichloro-1-[(1S)-1-cyclopropylethyl]pyrazin-2-one |
InChI |
InChI=1S/C9H10Cl2N2O/c1-5(6-2-3-6)13-4-7(10)12-8(11)9(13)14/h4-6H,2-3H2,1H3/t5-/m0/s1 |
InChI Key |
CMIZMWMZQJYCMT-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1CC1)N2C=C(N=C(C2=O)Cl)Cl |
Canonical SMILES |
CC(C1CC1)N2C=C(N=C(C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)

![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)









